![molecular formula C5H6Br2 B14433757 1,1-Dibromo-1,3-pentadiene CAS No. 77295-71-7](/img/no-structure.png)
1,1-Dibromo-1,3-pentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-1,3-pentadiene is an organobromine compound characterized by the presence of two bromine atoms attached to the first carbon of a pentadiene chain
Vorbereitungsmethoden
1,1-Dibromo-1,3-pentadiene can be synthesized through the electrophilic addition of bromine to 1,3-pentadiene. The reaction typically involves the addition of one equivalent of bromine to 1,3-pentadiene, resulting in the formation of this compound. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature .
Analyse Chemischer Reaktionen
1,1-Dibromo-1,3-pentadiene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can undergo electrophilic addition reactions with halogens and hydrogen halides.
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide, hydrogen chloride). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-1,3-pentadiene has several applications in scientific research, including:
Wirkmechanismus
The mechanism by which 1,1-Dibromo-1,3-pentadiene exerts its effects involves the formation of carbocation intermediates during electrophilic addition reactions. The compound’s reactivity is influenced by the stability of these intermediates, which can undergo further reactions to form various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-1,3-pentadiene can be compared with other similar compounds, such as:
1,2-Dibromoethane: Another organobromine compound used in industrial applications, but with different reactivity and applications.
1,3-Dibromo-2-butene: A compound with similar electrophilic addition properties but different structural characteristics.
The uniqueness of this compound lies in its specific reactivity and the stability of its carbocation intermediates, which make it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
77295-71-7 | |
Molekularformel |
C5H6Br2 |
Molekulargewicht |
225.91 g/mol |
IUPAC-Name |
1,1-dibromopenta-1,3-diene |
InChI |
InChI=1S/C5H6Br2/c1-2-3-4-5(6)7/h2-4H,1H3 |
InChI-Schlüssel |
PQQAVRNNAPPTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.